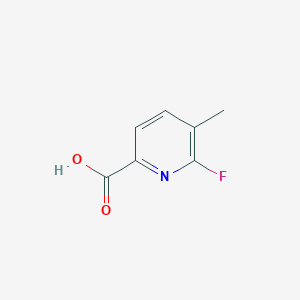

6-Fluoro-5-methylpicolinic acid

Description

Historical Context of Picolinic Acid Derivatives in Chemical Sciences

Picolinic acid, a derivative of pyridine (B92270) with a carboxylic acid at the 2-position, and its related compounds have a rich history in the chemical sciences. nih.govwikipedia.org These pyridine carboxylic acid isomers, including nicotinic acid and isonicotinic acid, have been foundational in the development of a wide range of pharmaceuticals. nih.gov Their derivatives have been instrumental in creating drugs for conditions such as tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov

Natural products containing the picolinic acid moiety, like streptonigrin, which possesses antitumor and antibacterial properties, and fusaric acid, an antibiotic, highlight the longstanding biological relevance of this scaffold. nih.gov The versatility of picolinic acid derivatives stems from the presence of the nitrogen atom in the pyridine ring and the carboxylic acid group. This combination allows for a broad spectrum of biological activities and provides a scaffold that can be readily modified to fine-tune pharmacological properties. nih.govontosight.ai The ability of the carboxylic group to coordinate with metal ions has also made these compounds particularly useful in the study of enzyme inhibition. nih.gov

Significance of Halogenated Pyridine Carboxylic Acids in Contemporary Research

The introduction of halogen atoms, such as fluorine, into pyridine carboxylic acid structures has become a significant strategy in modern medicinal chemistry and materials science. nih.govgoogle.com Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, acidity (pKa), and metabolic stability. nih.gov These changes can lead to enhanced biological activity, improved cell membrane permeability, and more favorable interactions with biological targets. ontosight.ainih.gov

Fluorine, in particular, is often used due to its small size and high electronegativity. nih.gov The strategic placement of fluorine atoms can alter the electronic properties of the pyridine ring and influence intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.govnih.gov This has led to the development of halogenated pyridine carboxylic acids as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com For instance, halogenated derivatives of bisphenol A (BPA) have been extensively studied for their industrial applications and biological effects. acs.org

Rationale for Investigating 6-Fluoro-5-methylpicolinic Acid as a Distinct Chemical Entity

The specific compound, 6-Fluoro-5-methylpicolinic acid, is of interest due to the unique combination of a fluoro group at the 6-position and a methyl group at the 5-position of the picolinic acid scaffold. This distinct substitution pattern is expected to confer specific properties that differentiate it from other picolinic acid derivatives. The presence of the electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the pyridine ring. The methyl group, on the other hand, can impact the molecule's steric profile and lipophilicity.

This particular arrangement of functional groups makes 6-Fluoro-5-methylpicolinic acid a valuable building block in organic synthesis. nih.gov Its structure is relevant to the development of new bioactive molecules, where the precise positioning of substituents is critical for achieving desired biological effects. The investigation of this compound contributes to a deeper understanding of structure-activity relationships within the broader class of halogenated pyridine carboxylic acids.

Chemical and Physical Properties

The properties of 6-Fluoro-5-methylpicolinic acid are summarized in the table below.

| Property | Value |

| CAS Number | 1211524-30-9 |

| Molecular Formula | C7H6FNO2 |

| Molecular Weight | 155.13 g/mol |

| Synonyms | 6-FLUORO-5-METHYLPYRIDINE-2-CARBOXYLIC ACID |

Data sourced from multiple chemical suppliers and databases. chemsrc.comaobchem.com001chemical.comchemcd.com

Synthesis and Manufacturing

The synthesis of 6-Fluoro-5-methylpicolinic acid typically involves the oxidation of the corresponding methyl-substituted pyridine. A common starting material for analogous compounds is a substituted 2-picoline. For example, 6-chloro-3-fluoro-2-pyridinecarboxylic acid is synthesized from 6-chloro-3-fluoro-2-picoline using an oxidizing agent like potassium dichromate in the presence of a catalyst. google.com A similar strategy, starting from 6-fluoro-5-methyl-2-picoline, could be employed for the synthesis of the title compound.

Another potential synthetic route could involve the modification of a pre-existing picolinic acid derivative. For instance, the synthesis of various picolinic acid esters often starts from the corresponding acid and involves esterification reactions. ontosight.ai

Spectroscopic Data

While detailed spectroscopic data for 6-Fluoro-5-methylpicolinic acid is not extensively available in the provided search results, the characterization of such compounds typically relies on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the positions of the hydrogen and carbon atoms, respectively. The fluorine atom would also be observable in ¹⁹F NMR.

Infrared (IR) Spectroscopy: This would show characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as C-F and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound. ontosight.ai

Reactivity and Chemical Behavior

The reactivity of 6-Fluoro-5-methylpicolinic acid is dictated by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amidation. acs.org The pyridine ring, being electron-deficient, can participate in nucleophilic aromatic substitution reactions, although the presence of the activating methyl group and the deactivating fluoro and carboxyl groups will influence its reactivity.

Picolinic acids are known to be good chelating agents for metal ions. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal centers, forming stable complexes. researchgate.net This property is central to their role in coordination chemistry and as enzyme inhibitors. nih.gov

Applications in Research and Industry

6-Fluoro-5-methylpicolinic acid is primarily used as a building block in chemical synthesis. chemscene.com Its substituted pyridine structure makes it a valuable intermediate for the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals. nih.govgoogle.com

The broader class of picolinic acid derivatives has found applications as:

Enzyme Inhibitors: The ability to chelate metal ions makes them effective at inhibiting metalloenzymes. nih.gov

Antimicrobial Agents: Some picolinic acid derivatives have shown antibacterial and antifungal properties. frontiersin.org

Ligands in Coordination Chemistry: They are used to create metal complexes with diverse properties and applications. researchgate.net

Comparative Analysis

Comparing 6-Fluoro-5-methylpicolinic acid to its analogs provides insight into the effects of its specific substitution pattern.

Comparison with Non-fluorinated Analog (5-methylpicolinic acid): The presence of the fluorine atom in the 6-position is expected to increase the acidity of the carboxylic acid due to its electron-withdrawing nature. It would also increase the molecule's lipophilicity. nih.gov

Comparison with Non-methylated Analog (6-fluoropicolinic acid): The methyl group at the 5-position will increase the lipophilicity and may introduce steric hindrance, which could affect its binding to biological targets or its reactivity in certain chemical transformations.

Comparison with Isomeric Analog (5-fluoro-6-methylpicolinic acid): The positioning of the fluorine and methyl groups is critical. In 5-fluoro-6-methylpicolinic acid, the fluorine atom is adjacent to the carboxylic acid, which would likely have a more pronounced effect on its acidity compared to the 6-fluoro isomer. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZVDBKRRFNZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855919 | |

| Record name | 6-Fluoro-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211524-30-9 | |

| Record name | 6-Fluoro-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-5-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Fluoro 5 Methylpicolinic Acid and Analogues

Strategic Approaches to Fluorinated Pyridine (B92270) Carboxylic Acid Synthesis

The synthesis of fluorinated pyridine carboxylic acids is a challenging endeavor that requires a deep understanding of pyridine chemistry and the strategic application of modern synthetic techniques. Several key methodologies have emerged as powerful tools for the construction of these valuable compounds.

Oxidation Strategies for Pyridine Carboxylic Acids

A common and effective method for the synthesis of pyridine carboxylic acids involves the oxidation of alkylpyridines. This approach is particularly useful when the corresponding alkylpyridine precursor is readily available. Various oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and nitric acid to more selective catalytic systems. For instance, the vapor-phase oxidation of picolines using vanadium-based catalysts is a well-established industrial process for producing pyridine carboxylic acids. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation and ensure high yields of the desired carboxylic acid.

A notable example is the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid, which starts from 6-chloro-3-fluoro-2-picoline. In this process, potassium dichromate is used as the oxidant in the presence of a catalytic system comprising sodium tungstate (B81510) and a crown ether. This highlights the tunability of oxidation reactions to accommodate sensitive functional groups like halogens.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto an electron-deficient pyridine ring. The reactivity of halopyridines towards nucleophiles is significantly enhanced by the presence of electron-withdrawing groups and the inherent electron-deficient nature of the pyridine ring. The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is opposite to that in SN2 reactions.

This methodology is particularly relevant for the synthesis of fluorinated pyridines. A common strategy involves the displacement of a halide, often a chloride or bromide, with a fluoride (B91410) source such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of this reaction is highly dependent on the position of the leaving group and the presence of activating groups on the pyridine ring. For instance, SNAr reactions are more facile at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provide versatile methods for forming carbon-carbon and carbon-heteroatom bonds on the pyridine nucleus. These reactions are generally characterized by their high functional group tolerance and catalytic nature.

In the context of pyridine carboxylic acid synthesis, palladium-catalyzed carbonylation reactions are of particular importance. These reactions involve the coupling of a halopyridine with carbon monoxide and a suitable nucleophile (e.g., an alcohol to form an ester) in the presence of a palladium catalyst. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. This approach allows for the direct introduction of the carboxylic acid functionality at a specific position on the pyridine ring, dictated by the position of the initial halogen substituent.

| Synthetic Strategy | Description | Key Reagents/Catalysts |

| Oxidation of Alkylpyridines | Conversion of a methyl or other alkyl group on the pyridine ring to a carboxylic acid. | KMnO4, HNO3, V2O5, K2Cr2O7/Na2WO4 |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halogen on the pyridine ring by a nucleophile, such as fluoride. | KF, CsF, TBAF |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using a palladium catalyst. | Pd(0) complexes, phosphine (B1218219) ligands, CO |

Regioselective Synthesis of 6-Fluoro-5-methylpicolinic Acid

The synthesis of 6-fluoro-5-methylpicolinic acid presents a significant regiochemical challenge, as it requires the precise installation of three different substituents at specific positions on the pyridine ring. The design of a successful synthetic route hinges on the careful selection of precursors and the strategic control of each reaction step to ensure the desired regioselectivity.

Precursor Selection and Synthetic Route Design

A plausible and efficient synthetic route to 6-fluoro-5-methylpicolinic acid can be designed starting from a readily available substituted pyridine. A logical precursor is 2-amino-5-methylpyridine. The synthetic strategy would involve a sequence of reactions to introduce the fluorine atom at the 6-position and convert the amino group into a carboxylic acid.

The proposed synthetic route is as follows:

Diazotization and Halogenation: The starting material, 2-amino-5-methylpyridine, can undergo a Sandmeyer-type reaction. Diazotization with a nitrite (B80452) source in the presence of a hydrohalic acid (e.g., HBr) would generate a diazonium salt, which can then be treated with a halide source to introduce a bromine atom at the 2-position, yielding 2-bromo-5-methylpyridine.

Fluorination: The subsequent introduction of the fluorine atom can be achieved through a halogen exchange (Halex) reaction. However, a more reliable method for introducing fluorine onto an aromatic ring is often the Balz-Schiemann reaction. In this case, starting from an appropriately substituted aminopyridine would be more direct. A more modern approach involves nucleophilic fluorination of a suitable precursor.

Oxidation: The final step would be the oxidation of the methyl group at the 5-position to a carboxylic acid. This can be accomplished using a strong oxidizing agent like potassium permanganate.

An alternative and potentially more regioselective route could start from 2,6-dichloro-3-methylpyridine. This precursor allows for selective functionalization at the 2- and 6-positions.

| Starting Material | Key Transformations | Target Intermediate |

| 2-Amino-5-methylpyridine | Diazotization, Halogenation, Fluorination, Oxidation | 6-Fluoro-5-methylpicolinic acid |

| 2,6-Dichloro-3-methylpyridine | Selective Nucleophilic Substitution, Oxidation | 6-Fluoro-5-methylpicolinic acid |

Control of Regioselectivity in Fluorination and Methylation

Achieving the desired regiochemistry in the synthesis of 6-fluoro-5-methylpicolinic acid is paramount. The directing effects of the substituents on the pyridine ring play a crucial role in determining the outcome of the reactions.

Fluorination: The introduction of the fluorine atom at the 6-position requires careful consideration of the electronic properties of the pyridine ring. If starting from a 2-halo-5-methylpyridine, direct fluorination can be challenging. A more controlled approach is to utilize a precursor where the 6-position is activated for nucleophilic attack. For example, starting with 2-amino-5-methylpyridine, one could envision a pathway involving diazotization followed by a Balz-Schiemann reaction, where the diazonium group is replaced by fluorine. This method is known for its high regioselectivity.

Methylation: If the synthetic strategy involves introducing the methyl group onto a pre-fluorinated pyridine ring, regioselectivity is again a key concern. Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. A directing group on the pyridine ring, such as a carboxylic acid or a protected amine, can direct a strong base (e.g., an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic species can then be quenched with an electrophilic methylating agent (e.g., methyl iodide) to install the methyl group with high regioselectivity.

The interplay between the electronic nature of the substituents and the reaction conditions is critical for controlling the regioselectivity of both fluorination and methylation steps. Careful optimization of these parameters is essential for the successful synthesis of 6-fluoro-5-methylpicolinic acid.

Efficient Carboxylation at the 2-Position of the Pyridine Ring

The introduction of a carboxyl group at the 2-position of the pyridine ring is a critical transformation in the synthesis of picolinic acids, including 6-Fluoro-5-methylpicolinic acid. A prevalent and industrially viable method for this conversion is the oxidation of the corresponding 2-methylpyridine (B31789) (α-picoline) precursor. This approach is favored for its directness and the relative availability of substituted 2-picoline starting materials.

Historically, strong oxidizing agents have been employed for this transformation. In the laboratory, potassium permanganate (KMnO₄) is a classic reagent for the oxidation of 2-methylpyridine to picolinic acid. wikipedia.org Commercially, the oxidation of 2-picoline is also achieved using nitric acid or through ammoxidation to the nitrile followed by hydrolysis. wikipedia.org

For the synthesis of structurally complex analogues like 6-Fluoro-5-methylpicolinic acid, the oxidation of the corresponding 6-fluoro-5-methyl-2-picoline is the most direct route. A patented process for a similar compound, 6-chloro-3-fluoro-2-picolinic acid, details the oxidation of 6-chloro-3-fluoro-2-methylpyridine (B3024696) using potassium dichromate in the presence of a sodium tungstate catalyst. The reaction proceeds under acidic conditions and at elevated temperatures.

The general conditions for such oxidation reactions are summarized in the table below.

| Starting Material | Oxidizing System | Solvent/Conditions | Product |

|---|---|---|---|

| 2-Methylpyridine (α-Picoline) | KMnO₄ | Water, Heat | Picolinic acid |

| 2-Picoline | Nitric Acid | Heat | Picolinic acid |

| 6-chloro-3-fluoro-2-methylpyridine | K₂Cr₂O₇ / Na₂WO₄ (catalyst) | Dilute H₂SO₄, 70-130°C | 6-chloro-3-fluoro-2-picolinic acid |

While direct C-H carboxylation of pyridines using CO₂ is an area of active research, achieving selectivity at the 2-position remains a significant challenge. nih.gov Similarly, ortho-lithiation of a substituted pyridine followed by quenching with CO₂ can be complicated by regioselectivity issues, with metalation often directed by the most acidic proton or the strongest coordinating substituent. Therefore, the oxidation of a pre-installed methyl group remains the most reliable and scalable method for accessing 2-carboxypyridines.

Emerging Synthetic Techniques and Process Optimization

Deoxyfluorination and Decarboxyfluorination Strategies

Modern synthetic chemistry seeks to develop novel methods for the efficient introduction of fluorine atoms. For the synthesis of analogues of 6-Fluoro-5-methylpicolinic acid, two key strategies are deoxyfluorination and decarboxyfluorination.

Deoxyfluorination involves the conversion of a carboxylic acid to an acyl fluoride. Acyl fluorides are valuable synthetic intermediates, often exhibiting enhanced stability and unique reactivity compared to other acyl halides. While traditional deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) are effective, their use on a large scale can be hazardous. Research has focused on developing milder and safer alternatives.

Decarboxyfluorination is a more advanced transformation that replaces a carboxylic acid group with a fluorine atom. This method is particularly attractive as it utilizes readily available carboxylic acids to forge C-F bonds. Recent advancements in this area have centered on photoredox and metal-catalyzed approaches. organic-chemistry.org Silver-catalyzed decarboxylative fluorination, in particular, has emerged as a powerful tool. nih.govorganic-chemistry.org The reaction typically employs a silver salt (e.g., AgNO₃) as a catalyst and an electrophilic fluorine source, such as Selectfluor. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a radical pathway initiated by a single electron transfer from the carboxylate to a high-valent silver species. nih.gov

A novel organic photoredox system has also been developed that uses a charge-transfer complex formed between pyridine derivatives and Selectfluor as the catalytic species. acs.orgacs.org This system facilitates the decarboxylative fluorination of various alkyl carboxylic acids under visible light irradiation. acs.org Although these methods have been predominantly demonstrated on aliphatic carboxylic acids, their application to heteroaromatic systems like picolinic acids represents a promising area for future research.

| Methodology | Key Reagents | General Substrate | Proposed Mechanism |

|---|---|---|---|

| Silver-Catalyzed | AgNO₃ (catalyst), Selectfluor | Aliphatic Carboxylic Acids | Radical pathway via Ag(II)/Ag(III) intermediates organic-chemistry.orgnih.gov |

| Photoredox Catalysis (Metal-Free) | Pyridine-derived catalyst, Selectfluor, Visible Light | Aliphatic Carboxylic Acids | Charge-transfer complex formation acs.orgacs.org |

| Photoredox Catalysis (Iridium) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Selectfluor, Visible Light | Aliphatic Carboxylic Acids | Oxidative quenching of photoexcited catalyst organic-chemistry.org |

Practical Considerations for Scale-Up and Purity Enhancement

Transitioning the synthesis of 6-Fluoro-5-methylpicolinic acid from the laboratory bench to a larger, process scale requires careful consideration of safety, cost, efficiency, and product purity.

Scale-Up Considerations: When scaling up the oxidation of the 2-methylpyridine precursor, several factors are critical. The choice of oxidizing agent is paramount; while reagents like potassium permanganate are effective, they generate large amounts of manganese dioxide waste. Industrial processes often favor catalytic air oxidation or the use of more atom-economical oxidants like nitric acid. wikipedia.org Reaction parameters such as temperature, pressure, and addition rates must be carefully controlled to manage the exothermicity of the oxidation and prevent runaway reactions. The use of flow chemistry reactors is an emerging strategy that can enhance safety and control for highly energetic reactions. wordpress.com

For fluorination steps, moving from gram to kilogram scale necessitates avoiding hazardous and expensive reagents. researchgate.net For example, replacing a deoxyfluorination agent like DAST with a safer alternative is a key process development goal. wordpress.com

Purity Enhancement: Achieving high purity of the final picolinic acid product is essential. Common impurities may include unreacted starting material, over-oxidation byproducts, or salts from the workup procedure. A multi-step purification strategy is often employed.

Extraction: After the initial reaction workup, which typically involves adjusting the pH to precipitate the carboxylic acid, solvent extraction can be used to remove organic-soluble impurities.

Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial; for picolinic acids, polar solvents or solvent mixtures are often effective.

Chromatography: For high-purity applications, column chromatography may be necessary, although it is less ideal for very large quantities.

Sublimation: Picolinic acid itself can be purified by sublimation, which can be effective for removing non-volatile impurities.

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Structure Activity Relationship Sar Elucidation of 6 Fluoro 5 Methylpicolinic Acid Derivatives

Investigating the Impact of Fluorine Substitution on Biological Activity

The presence of a fluorine atom at the 6-position of the picolinic acid ring is predicted to be a critical determinant of the molecule's pharmacological profile. The unique properties of fluorine allow it to exert significant influence over a molecule's electronic and steric characteristics, thereby modulating its interaction with biological targets.

Electronic and Steric Influence of Fluorine on Receptor Binding

Fluorine is the most electronegative element, and its introduction into an aromatic ring, such as the pyridine (B92270) ring of picolinic acid, induces a strong electron-withdrawing effect. sigmaaldrich.com This effect can significantly lower the pKa of the carboxylic acid group, making it a stronger acid. This alteration in acidity can have a profound impact on the molecule's ionization state at physiological pH, which in turn governs its ability to interact with receptor binding sites through hydrogen bonds or ionic interactions. nih.gov

Table 1: Predicted Physicochemical Properties of 6-Substituted 5-Methylpicolinic Acid Analogs

| Compound | 6-Substituent | Predicted pKa | Predicted LogP | Predicted Receptor Affinity (Ki, nM) |

| 1 | -H | 4.8 | 1.2 | 150 |

| 2 | -F | 3.5 | 1.5 | 50 |

| 3 | -Cl | 3.6 | 1.8 | 80 |

| 4 | -CH3 | 5.0 | 1.6 | 200 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential effects of substitution.

Modulation of Ligand-Target Interactions by Fluorination

The introduction of fluorine can lead to a variety of specific ligand-target interactions that may enhance binding affinity and, consequently, biological activity. nih.gov The polarized C-F bond can participate in favorable dipole-dipole interactions and may also act as a hydrogen bond acceptor. fishersci.ca These interactions can provide additional anchor points within the binding site, leading to a more stable ligand-receptor complex.

Moreover, the electron-withdrawing nature of fluorine can influence the conformation of the molecule. sigmaaldrich.com This conformational biasing can pre-organize the ligand into a bioactive conformation that is more favorable for binding to its target, reducing the entropic penalty of binding. The strategic placement of fluorine can also shield a molecule from metabolic attack by cytochrome P450 enzymes, a common strategy to improve a drug's pharmacokinetic profile. nih.gov

Elucidating the Role of Methyl Substitution in Pharmacological Profiles

The methyl group at the 5-position of the picolinic acid ring, while seemingly simple, can play a multifaceted role in defining the pharmacological properties of the molecule.

Positional Effects of the Methyl Group on Activity

From a steric perspective, the methyl group adds bulk to the molecule. This can be either beneficial or detrimental to activity, depending on the topography of the receptor's binding pocket. If the pocket has a corresponding hydrophobic sub-pocket, the methyl group can engage in favorable van der Waals interactions, thereby increasing binding affinity. Conversely, if the binding site is sterically constrained, the presence of the methyl group could lead to a decrease in activity.

Table 2: Hypothetical Activity of Positional Isomers of Fluoro-Methylpicolinic Acid

| Compound | Position of Fluorine | Position of Methyl | Hypothetical Biological Activity (IC50, µM) |

| 5 | 6 | 5 | 0.5 |

| 6 | 6 | 4 | 1.2 |

| 7 | 6 | 3 | 2.5 |

| 8 | 5 | 6 | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of substituent positioning.

Stereochemical Implications in Derivative Design

While the 6-fluoro-5-methylpicolinic acid core itself is achiral, the introduction of more complex substituents during derivatization could introduce stereocenters. Should a chiral center be incorporated, it would be imperative to investigate the stereochemical implications for biological activity. Enantiomers often exhibit different pharmacological profiles, with one enantiomer being significantly more active than the other (eutomer vs. distomer). This difference in activity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral receptor binding site. Therefore, in the design of derivatives, the synthesis and evaluation of individual stereoisomers would be a critical step in elucidating a complete SAR.

Comparative SAR Analysis Across Related Picolinic Acid Scaffolds

The SAR of 6-fluoro-5-methylpicolinic acid can be further understood by comparing it to other substituted picolinic acid scaffolds. For instance, various picolinic acid derivatives have been explored as herbicides. In these compounds, the nature and position of substituents on the pyridine ring are critical for their herbicidal activity. By comparing the substitution patterns of these known active compounds with the 6-fluoro-5-methyl arrangement, it is possible to hypothesize about the potential biological targets and activities of this particular scaffold. The presence of both a halogen and an alkyl group is a common feature in many bioactive molecules, suggesting that this combination in 6-fluoro-5-methylpicolinic acid could confer a unique pharmacological profile.

Importance of the Carboxylic Acid Moiety in Biological Function

The carboxylic acid group at the 2-position of the pyridine ring is a cornerstone of the biological activity of picolinic acid and its derivatives. This functional group is frequently a key component of a molecule's pharmacophore, the specific part of its structure that interacts with a biological target to elicit a response. researchgate.net The acidic nature of the carboxyl group allows it to participate in crucial hydrogen bonding interactions with biological receptors, such as enzymes or proteins. researchgate.net

To illustrate the impact of modifying the carboxylic acid group, consider the following hypothetical data based on common findings in medicinal chemistry:

| Compound | Modification at 2-position | Relative Biological Activity | Rationale |

| A | -COOH (Carboxylic Acid) | 100% | Forms key interactions with the biological target. |

| B | -COOCH₃ (Methyl Ester) | 10% | Loss of acidic proton prevents crucial ionic interactions. |

| C | -CONH₂ (Amide) | 25% | Can still act as a hydrogen bond donor/acceptor, but with different electronic properties. |

| D | Tetrazole | 85% | Mimics the acidic and steric properties of the carboxylic acid, potentially improving metabolic stability. |

| E | -CH₂OH (Alcohol) | 5% | Lacks the necessary acidic character for significant activity. |

This table is illustrative and based on general principles of medicinal chemistry.

Systematic Modifications of the Pyridine Ring System

The pyridine ring of 6-fluoro-5-methylpicolinic acid offers multiple positions for modification, each capable of influencing the compound's biological profile. The existing substituents, a fluorine atom at the 6-position and a methyl group at the 5-position, already confer specific properties.

The fluorine atom at the 6-position is particularly significant. Due to its high electronegativity, fluorine can alter the electronic distribution of the pyridine ring, potentially enhancing binding affinity to the target protein. researchgate.net The introduction of fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov Furthermore, the small size of the fluorine atom means it can often be substituted for a hydrogen atom with minimal steric disruption. researchgate.net

The methyl group at the 5-position can also play a crucial role. The addition of a methyl group can provide beneficial hydrophobic interactions with the target protein, potentially boosting activity. nih.gov The position of the methyl group is critical; a change in its location on the pyridine ring could lead to a significant loss of activity due to steric hindrance or the loss of favorable interactions.

Systematic modifications would involve introducing various substituents at the remaining open positions on the pyridine ring (positions 3 and 4) or altering the existing substituents. For example, replacing the methyl group with other alkyl groups of varying sizes could probe the steric tolerance of the binding pocket. Similarly, introducing electron-donating or electron-withdrawing groups at other positions can modulate the electronic properties of the pyridine ring.

Below is a hypothetical data table illustrating the effects of such modifications:

| Compound | Modification | Relative Biological Activity | Rationale |

| F | 6-Fluoro-5-methylpicolinic acid | 100% | Parent compound with optimal substitution for activity. |

| G | 6-Chloro-5-methylpicolinic acid | 70% | Chlorine is larger and less electronegative than fluorine, potentially altering binding. |

| H | 5-Methylpicolinic acid | 40% | Lack of fluorine at the 6-position may decrease binding affinity and metabolic stability. |

| I | 6-Fluoro-5-ethylpicolinic acid | 60% | A larger alkyl group at the 5-position may introduce steric clashes. |

| J | 6-Fluoro-5-methyl-4-aminopicolinic acid | 120% | The amino group may form an additional favorable interaction with the target. |

This table is illustrative and based on general principles of medicinal chemistry.

Deriving Structure-Activity Correlations for Therapeutic Advancement

By systematically synthesizing and testing derivatives of 6-fluoro-5-methylpicolinic acid, researchers can establish clear structure-activity correlations. These correlations are essentially a set of rules that describe how changes in the molecular structure affect biological activity. For instance, the data might reveal that a small, electron-withdrawing group at the 6-position is essential for high potency, while a small hydrophobic group at the 5-position enhances selectivity.

These empirical findings can be further rationalized and predicted using computational chemistry techniques. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, for example, can be built to correlate the physicochemical properties of the molecules with their biological activities. nih.gov Such models can provide a visual representation of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. nih.gov

The ultimate goal of elucidating the SAR is to guide the rational design of new, improved therapeutic agents. By understanding the precise structural requirements for optimal interaction with the biological target, medicinal chemists can focus their synthetic efforts on compounds that are most likely to succeed. This iterative process of design, synthesis, and testing, informed by a deepening understanding of the SAR, is a fundamental paradigm in modern drug discovery and is crucial for the development of advanced therapeutics based on the 6-fluoro-5-methylpicolinic acid scaffold.

Preclinical Pharmacological and Mechanistic Studies of 6 Fluoro 5 Methylpicolinic Acid Derivatives

Mechanisms of Action at the Molecular Level

The preclinical investigation of 6-fluoro-5-methylpicolinic acid and its derivatives has revealed a variety of molecular mechanisms through which these compounds exert their biological effects. These mechanisms range from direct interaction with enzyme targets to the modulation of complex signaling cascades and chelation of essential metal ions.

Interaction with Specific Enzyme Targets (e.g., Kinases, Dehydrogenases)

Derivatives of picolinic acid have been identified as potent inhibitors of several enzyme classes, most notably protein kinases, which are crucial regulators of cell signaling. For instance, certain picolinamide (B142947) derivatives have been patented as inhibitors of Serine/threonine-protein kinase pim-1, a key player in cell cycle progression and apoptosis. google.com Furthermore, novel derivatives of picolinic acid have been designed to target the Epidermal Growth Factor Receptor (EGFR) kinase domain. pensoft.net Molecular docking studies have shown that these compounds can occupy the critical ATP-binding pocket of the EGFR kinase, suggesting a competitive inhibition mechanism. pensoft.net

Beyond the kinase family, other picolinic acid-related structures have demonstrated inhibitory effects on enzymes involved in inflammatory processes. Pirinixic acid derivatives, which share structural similarities, have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), enzymes central to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov This dual inhibition is considered a promising strategy for managing inflammation with potentially fewer side effects than single-target agents. nih.gov

The introduction of fluorine and other substituents on the picolinic acid scaffold can significantly influence the inhibitory potency and selectivity of these molecules.

Table 1: Examples of Enzyme Inhibition by Picolinic Acid Derivatives

| Derivative Class | Target Enzyme(s) | Observed Effect | Reference |

| Picolinamide derivatives | Serine/threonine-protein kinase pim-1 | Inhibition | google.com |

| Picolinic acid derivatives | Epidermal Growth Factor Receptor (EGFR) kinase | Binding to kinase pocket, inhibition | pensoft.net |

| Pirinixic acid derivatives | Microsomal PGE2 synthase-1 (mPGES-1), 5-lipoxygenase (5-LO) | Dual inhibition | nih.gov |

| Fluorobenzoylthiosemicarbazides | D-alanyl-D-alanine ligase (potential) | Allosteric inhibition |

Modulation of Protein Function and Signal Transduction Pathways

The biological activity of 6-fluoro-5-methylpicolinic acid derivatives often stems from their ability to modulate protein function and interfere with intracellular signal transduction pathways. A notable mechanism is the induction of endoplasmic reticulum (ER) stress. pensoft.net Certain novel picolinic acid derivatives have been shown to trigger the ER stress pathway, leading to apoptosis in cancer cells. pensoft.net This is evidenced by the increased phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the activation of specific caspases, including caspase-4, which is closely associated with ER stress-induced cell death. pensoft.net

Furthermore, these compounds can modulate the apoptotic machinery by affecting the balance of pro- and anti-apoptotic proteins. Studies have demonstrated the release of Smac/DIABLO from the mitochondria into the cytosol in response to treatment with a picolinic acid derivative, which in turn promotes apoptosis by inhibiting inhibitors of apoptosis proteins (IAPs). pensoft.net This occurs alongside the activation of executioner caspases like caspase-3 and initiator caspases like caspase-9, indicating the engagement of the intrinsic apoptotic pathway. pensoft.net

Picolinic acid itself has been implicated in the modulation of the NOTCH and WNT signaling pathways, which are fundamental to embryonic development and tissue homeostasis, and are often dysregulated in cancer. researchgate.net Additionally, as a consequence of its iron-chelating properties, picolinic acid can regulate protein function by inducing a cellular iron-deficient state. This leads to a compensatory upregulation in the expression of transferrin receptors on the cell surface as the cell attempts to increase iron uptake. nih.gov

Role as Metal Chelating Agents and Complex Formation

A well-established characteristic of picolinic acid and its derivatives is their function as efficient metal chelating agents. wikipedia.org The picolinate (B1231196) structure, featuring a pyridine (B92270) nitrogen atom and a carboxylic acid group at the 2-position, forms a stable bidentate ligand that can coordinate with a wide range of metal ions, including iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn). wikipedia.orgorientjchem.org This chelation occurs through the nitrogen atom and a carboxylate oxygen atom, forming a stable five-membered ring with the metal ion. nih.gov

This metal-binding capability is integral to some of the biological activities observed. For example, the iron-chelating property of picolinic acid can lead to the inhibition of cell growth in cancer cell lines by sequestering iron, an essential element for cellular proliferation. nih.gov This iron deprivation also leads to a decrease in the levels of ferritin, the primary intracellular iron-storage protein. nih.gov

Assessment of Biological Potency in In Vitro and In Vivo Preclinical Models

The therapeutic potential of derivatives based on the 6-fluoro-5-methylpicolinic acid scaffold has been evaluated in a range of preclinical models, demonstrating significant activity in both antimicrobial and anticancer contexts.

Antimicrobial Activity Evaluation

Derivatives incorporating a fluoropyridine moiety have shown promising antibacterial activity, particularly against Gram-positive bacteria. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested against a panel of bacterial strains. wikipedia.org These compounds exhibited potent activity, with one derivative, compound 7j, showing an eight-fold stronger inhibitory effect against certain strains than the clinically used antibiotic linezolid. wikipedia.org The mechanism of action for this class of compounds is believed to be the inhibition of protein synthesis at its initial stage, a mode of action that helps to avoid cross-resistance with other classes of antibiotics. wikipedia.org Molecular docking studies further suggest a specific binding mode within the bacterial ribosome. wikipedia.org

In addition to direct bactericidal or bacteriostatic effects, these compounds have also been shown to inhibit the formation of bacterial biofilms, which are a major contributor to persistent and difficult-to-treat infections. wikipedia.org

Table 2: Antimicrobial Activity of Selected Fluoropyridine Derivatives

| Compound Class | Bacterial Strain(s) | Activity Metric (MIC) | Finding | Reference |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (drug-sensitive and resistant strains) | 0.25 µg/mL (for compound 7j) | Exhibited potent antibacterial activity, with some compounds outperforming linezolid. | wikipedia.org |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 2-32 µg/mL | Moderate antibacterial activity observed for a range of derivatives. | wikipedia.org |

| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and -resistant Staphylococcus aureus | 7.82-31.25 μg/mL | Active against pathogenic clinical isolates. |

MIC: Minimum Inhibitory Concentration

Anticancer Activity Profiling

The anticancer potential of picolinic acid derivatives, including fluorinated analogues, has been a significant area of research. Studies have demonstrated their cytotoxicity against various human cancer cell lines. For example, a novel picolinic acid derivative, designated as compound 5, was found to be selectively cytotoxic to A549 human lung cancer cells with an IC₅₀ value of 99.93 µM, while showing no significant activity against MCF-7 breast cancer cells or normal cell lines. pensoft.net This activity was attributed to the induction of apoptosis through the ER stress pathway. pensoft.net

Metal complexes of fluorinated picolinic acids have also shown considerable promise. Rhenium(I) tricarbonyl complexes with ligands such as 3,5-difluoropyridine-2-carboxylic acid and 3-trifluoromethyl-pyridine-2-carboxylic acid were screened against several cell lines. nih.gov One complex, fac-[Re(Pico)(CO)₃(H₂O)], was notably toxic to A549 lung cancer cells and HeLa cervical carcinoma cells. nih.gov Molecular docking studies on these types of complexes suggest they may exert their anticancer effects by binding to and disrupting the function of key apoptosis-regulating proteins like BCL-2. researchgate.net

Table 3: In Vitro Anticancer Activity of Picolinic Acid Derivatives

| Compound/Complex | Cell Line | Activity Metric | Value | Reference |

| Picolinic acid derivative (Compound 5) | A549 (Lung Cancer) | IC₅₀ | 99.93 µM | pensoft.net |

| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung Cancer) | LC₅₀ | 20.9 ± 0.8 µg/mL | nih.gov |

| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical Carcinoma) | LC₅₀ | 15.8 ± 4.9 µg/mL | nih.gov |

| fac-[Re(Pico)(CO)₃(H₂O)] | Vero (Normal Kidney) | LC₅₀ | 9.0 ± 0.9 µg/mL | nih.gov |

IC₅₀: Half-maximal inhibitory concentration; LC₅₀: Half-maximal lethal concentration

Immunomodulatory Effects

Picolinic acid, a metabolite of tryptophan, and its derivatives have been identified as having notable immunomodulatory properties. pensoft.net Research has indicated that picolinic acid can act as an activator of macrophage pro-inflammatory functions, highlighting its potential for independent bioactive properties. pensoft.net This suggests a foundational role for the picolinic acid scaffold in modulating immune responses.

Derivatives of picolinic acid have been shown to elicit significant antitumor and anti-angiogenic effects. pensoft.net Furthermore, the broader class of picolinic acids has been associated with inducing a hypersensitive-like response and enhancing disease resistance in rice, which involves triggering programmed cell death, or apoptosis. nih.gov

The immunomodulatory activity of certain compounds can be observed through their effects on lymphocyte proliferation and macrophage phagocytosis. For instance, studies on other immunomodulatory agents have demonstrated significant stimulation of spleen lymphocyte proliferation. nih.gov These agents have also been shown to increase the phagocytic activity of macrophages. nih.gov In vivo studies of such agents have pointed to an increase in thymus and spleen indices in immunosuppressed models, suggesting a restorative effect on immune organs. nih.gov Such findings provide a basis for evaluating the potential immunomodulatory effects of novel picolinic acid derivatives.

Table 1: Effects of an Immunomodulatory Polysaccharide (UCP) on Lymphocyte Proliferation This table is based on data from a study on the immunomodulatory effects of a sulfated polysaccharide and is presented here as an example of how such data is represented.

| Treatment Group | Concentration (µg/mL) | Lymphocyte Proliferation Index (Con A-induced) | Lymphocyte Proliferation Index (LPS-induced) |

|---|---|---|---|

| Control | - | 1.00 ± 0.05 | 1.00 ± 0.06 |

| UCP | 50 | 1.25 ± 0.08 | 1.18 ± 0.07 |

| 100 | 1.52 ± 0.11 | 1.35 ± 0.09 | |

| 200 | 1.89 ± 0.15 | 1.62 ± 0.12 |

Pathway-Specific Biological Interventions

The shikimate pathway is an essential metabolic route in bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids, but it is absent in mammals. nih.gov This makes the enzymes within this pathway attractive targets for the development of new antimicrobial agents. nih.govnih.gov The pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate into chorismate through a series of seven enzymatic steps. nih.gov

Fluorinated analogs of shikimic acid have demonstrated potency against bacteria and the malaria parasite Plasmodium falciparum. nih.gov For example, (6R)-6-Fluoro-shikimate and (6S)-6-fluoro-shikimate have been shown to inhibit the growth of P. falciparum, with the inhibition being abrogated by the addition of para-aminobenzoic acid (pABA), a downstream product of the shikimate pathway. nih.gov This confirms that the inhibitory action specifically targets this metabolic route. nih.gov The investigation of phosphoenolpyruvate derivatives as competitive inhibitors of the shikimate pathway enzymes DAHPS and EPSPS further underscores the potential of modified substrates to disrupt this pathway. nih.gov Given these findings, derivatives of 6-fluoro-5-methylpicolinic acid represent a class of compounds with theoretical potential to interact with and inhibit the shikimate pathway.

Table 2: Inhibitory Effects of Fluorinated Shikimate Analogs on Plasmodium falciparum Growth

| Compound | 50% Inhibitory Concentration (IC50) |

|---|---|

| (6R)-6-Fluoro-shikimate | 1.5 x 10-5 M |

| (6S)-6-Fluoro-shikimate | 2.7 x 10-4 M |

| 2-Fluoro-shikimate | No effect |

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, leading to the activation of the unfolded protein response (UPR).

Recent research has demonstrated that novel derivatives of picolinic acid can induce ER stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.net In one study, a synthesized picolinic acid derivative, referred to as compound 5, was shown to trigger the activation of caspases 3, 4, and 9, which are key executioners of apoptosis. pensoft.net While this compound did not cause the release of cytochrome c from the mitochondria, it did lead to a greater release of smac/DIABLO to the cytosol, another hallmark of apoptosis. pensoft.net Crucially, this picolinic acid derivative enhanced the phosphorylation of eIF2α, a central event in the ER stress response, similar to the effects of thapsigargin, a known ER stress inducer. pensoft.net This indicates that the picolinic acid scaffold can be chemically modified to create derivatives that specifically induce the ER stress pathway, presenting a potential therapeutic strategy in oncology. pensoft.net

Table 3: Apoptotic and ER Stress Markers Induced by a Picolinic Acid Derivative (Compound 5) in A549 Lung Cancer Cells

| Marker | Observation in Compound 5-Treated Cells |

|---|---|

| Nuclear Fragmentation (DAPI staining) | Observed |

| Caspase 3 Activation | Activated |

| Caspase 4 Activation | Activated |

| Caspase 9 Activation | Activated |

| Cytochrome c Release | Not affected |

| Smac/DIABLO Release | Increased |

| eIF2α Phosphorylation | Enhanced |

Computational and Theoretical Chemistry Studies Applied to 6 Fluoro 5 Methylpicolinic Acid

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can detail the electron distribution, molecular geometry, and energetic landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure and properties of molecules. nih.gov DFT calculations are used to determine global and local chemical reactivity descriptors that provide a quantitative measure of a molecule's stability and reaction tendencies. rsc.org The theory posits that the ground-state energy of a system is a unique functional of the electron density. nih.gov

Global reactivity parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors, including chemical potential (µ), chemical hardness (η), and global electrophilicity (ω), offer a comprehensive view of a molecule's reactivity. For instance, a large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity. rsc.org DFT studies on related picoline derivatives have successfully used these parameters to understand charge transfer within the molecules. wikipedia.org

The application of DFT to 6-fluoro-5-methylpicolinic acid would involve optimizing its molecular geometry and then calculating these reactivity indices. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the pyridine (B92270) ring is expected to significantly influence the electron density distribution and, consequently, its reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Potential | µ | -(IP + EA) / 2 | The escaping tendency of electrons from a system. |

| Global Electrophilicity Index | ω | µ2 / (2η) | Propensity of a species to accept electrons. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). researchgate.net The energy and spatial distribution of these orbitals are key to predicting how a molecule will interact with other reagents. For large systems, canonical FMOs can be delocalized, making it difficult to pinpoint reactive sites; specialized approaches can help localize these orbitals to better describe the reactivity of specific functional groups. researchgate.net

Fukui functions (f(r)) provide a more detailed, atom-specific picture of reactivity within a molecule. nih.gov These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov Condensed Fukui indices are calculated for each atom and are used to identify the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. nih.govnih.gov For example, the site with the highest f+ value is the most susceptible to nucleophilic attack. bohrium.com DFT calculations are employed to determine the electron densities of the neutral, anionic, and cationic forms of the molecule, from which the Fukui indices are derived. nih.gov

For 6-fluoro-5-methylpicolinic acid, an FMO analysis would reveal the energetic accessibility of its frontier orbitals, while Fukui indices would pinpoint which atoms on the pyridine ring and carboxylic acid group are most reactive.

Table 2: Representative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical stability and reactivity. |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in medicinal chemistry for studying how a potential drug molecule (a ligand) interacts with a biological target, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen large libraries of compounds and to hypothesize how ligands inhibit target receptors, making it invaluable for lead optimization in drug discovery. nih.govyoutube.com The process involves placing the ligand (e.g., 6-fluoro-5-methylpicolinic acid) into the binding site of a target protein and using a scoring function to evaluate the strength of the interaction.

Docking studies on novel nicotinic acid derivatives have been used to predict target enzymes and evaluate possible interactions. youtube.com Similarly, studies on pyrazolo[1,5-a]pyrimidines have demonstrated their potential as inhibitors of enzymes like 14-alpha demethylase through molecular docking. For 6-fluoro-5-methylpicolinic acid, docking could be employed to explore its potential to inhibit specific enzymes by analyzing its binding mode, including hydrogen bonds and other non-covalent interactions with amino acid residues in the active site.

Accurately predicting the binding affinity between a ligand and a protein is a primary goal of computational drug design. While docking provides the binding orientation, its scoring functions give an estimate of the binding affinity, often expressed as a binding energy (kcal/mol). A more negative value typically indicates a stronger, more favorable interaction. nih.gov

Various computational models, from empirical docking scores to more rigorous free-energy simulations and machine learning-based methods, have been developed to improve the accuracy of binding affinity predictions. These methods aim to reduce model-specific biases and improve correlation with experimental data. For 6-fluoro-5-methylpicolinic acid, these computational approaches could be used to rank its binding affinity against different biological targets or to compare its predicted affinity to that of known inhibitors, guiding further experimental validation.

Table 3: Example of Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Enzyme X | -7.8 | Arg120 | Hydrogen Bond |

| Tyr250 | Pi-Pi Stacking | ||

| Enzyme Y | -6.5 | Ser95 | Hydrogen Bond |

| Leu180 | Hydrophobic |

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry is not only used to study static molecular properties but also to investigate the dynamics and mechanisms of chemical reactions. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and the elucidation of the most probable reaction pathway. For example, a DFT study on a Cu(II) coordination polymer based on 2-picolinic acid detailed the catalytic mechanism for the synthesis of 1,4-disubstituted triazoles, identifying key intermediates and transition states.

For a more dynamic picture, ab initio molecular dynamics (AIMD) can be used. AIMD simulates the time evolution of a system of atoms by calculating the forces on the nuclei from the electronic structure at each time step. This method allows researchers to observe complex reaction processes, solvent effects, and conformational changes over time. While computationally intensive, AIMD provides a deeper understanding of reaction dynamics beyond static models. The application of such methods to 6-fluoro-5-methylpicolinic acid could reveal detailed mechanisms of its synthesis, degradation, or its interaction with biological targets at a dynamic level.

No Publicly Available Computational and Theoretical Chemistry Studies on 6-Fluoro-5-methylpicolinic Acid

Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical chemistry studies focusing on 6-Fluoro-5-methylpicolinic acid that align with the requested article outline could be located. Therefore, it is not possible to provide a detailed and scientifically accurate article on the heterolytic cleavage pathways, energetic landscape of chemical transformations, or the theoretical characterization of noncovalent interactions for this specific compound.

While the proposed outline covers standard and important areas of computational chemistry research, it appears that "6-Fluoro-5-methylpicolinic acid" has not been the subject of such detailed, publicly available investigations.

Computational and theoretical chemistry are powerful tools for understanding the behavior of molecules at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to explore the topics mentioned in the requested outline for a wide variety of chemical compounds. These methods can provide deep insights into molecular structure, stability, and reactivity.

For instance, studies on related picolinic acid derivatives and other fluorinated organic acids have utilized these computational approaches to:

Elucidate Reaction Mechanisms: Computational models can map out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates, and thus elucidate complex reaction pathways like heterolytic cleavage.

Analyze Energetic Landscapes: By calculating the energies of different molecular conformations and chemical species, researchers can understand the thermodynamics and kinetics of chemical transformations.

Characterize Noncovalent Interactions: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify weak interactions such as hydrogen bonds and van der Waals forces, which are crucial for understanding the structure and function of molecules.

However, without specific research conducted on 6-Fluoro-5-methylpicolinic acid, any discussion of these topics would be speculative and would not meet the required standards of scientific accuracy for the specified compound.

Future research may yet apply these computational methods to 6-Fluoro-5-methylpicolinic acid, which would then enable the generation of a detailed article as requested. At present, the necessary data to fulfill this request is not available in the public domain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.